

ATTO 465 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label belonging to the ATTO series of dyes, known for their high fluorescence quantum yield, strong absorption, and exceptional thermal and photostability.^{[1][2]} Derived from the dye Acriflavin, ATTO 465 exhibits a notable Stokes shift and is moderately hydrophilic.^{[1][2]} The maleimide derivative of ATTO 465 is a thiol-reactive probe, making it an ideal candidate for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.^{[3][4]} This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of **ATTO 465 maleimide** for professionals in research and drug development.

Core Spectroscopic and Photophysical Properties

The utility of a fluorophore is defined by its unique spectral characteristics. **ATTO 465 maleimide** possesses distinct excitation and emission profiles, making it a versatile tool for a variety of fluorescence-based assays. The fluorescence can be efficiently excited in the range of 420 - 465 nm.^{[1][2]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[1][5]
Emission Maximum (λ_{em})	506 nm	[1][5]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][6]
Fluorescence Quantum Yield (η_{fl})	70 - 75%	[1][6]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][6]
Stokes Shift	55 nm	[1][2]
Correction Factor (CF_{260})	1.09	[1]
Correction Factor (CF_{280})	0.48	[1]

Note: Optical data is for the carboxy derivative in aqueous solution.[3][6]

Experimental Protocols: Labeling Thiol-Containing Biomolecules

The maleimide group of ATTO 465 readily reacts with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[7][8] This specific reaction allows for the targeted labeling of proteins and other molecules.

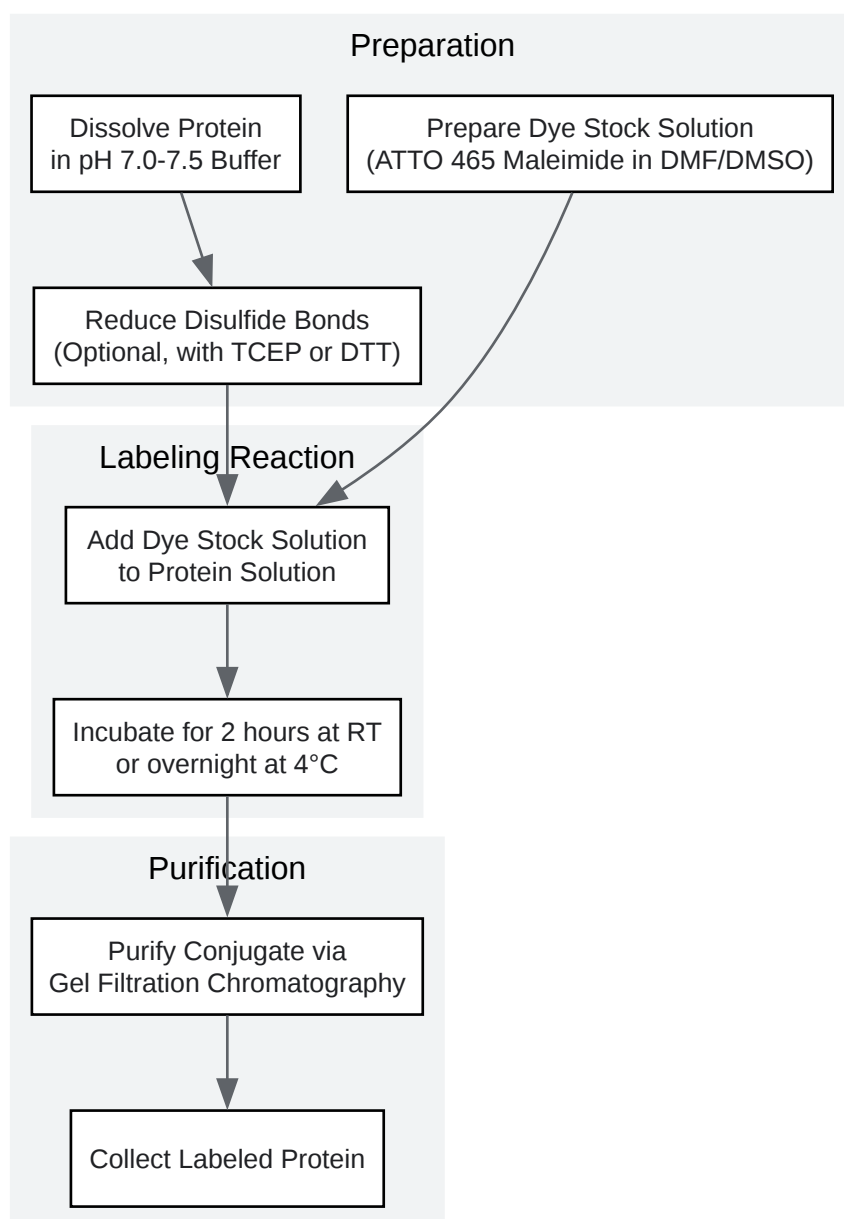
I. Required Materials

- **ATTO 465 maleimide**
- Protein or other thiol-containing molecule
- Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, is recommended.[6][7] Other buffers such as Tris or HEPES can also be used, provided they do not contain thiols.[6][8]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.[6]

- Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[3][9]
- Purification Column: Gel filtration column (e.g., Sephadex G-25) for separating the labeled conjugate from unreacted dye.[7][9]

II. Experimental Workflow for Protein Labeling

The following diagram outlines the key steps for labeling a protein with **ATTO 465 maleimide**.



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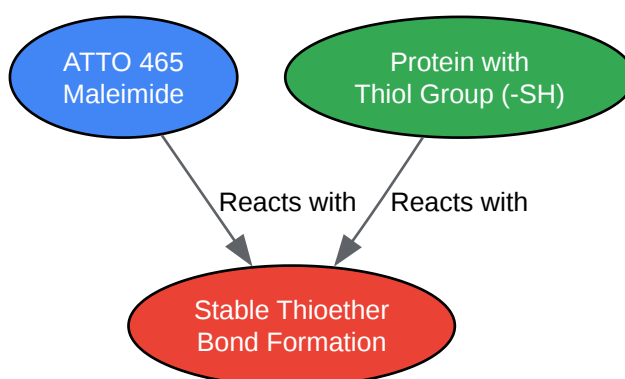
Caption: Workflow for Protein Labeling with **ATTO 465 Maleimide**.

III. Detailed Protocol Steps

- **Protein Preparation:** Dissolve the protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS) at a pH between 7.0 and 7.5.[6][9] This pH range is optimal as it ensures the thiol groups are sufficiently deprotonated for reaction while minimizing the reactivity of amine groups.[7] If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP or DTT.[6] If DTT is used, it must be removed by dialysis before adding the dye.[6]
- **Dye Preparation:** Immediately before use, prepare a 10-20 mM stock solution of **ATTO 465 maleimide** in anhydrous, amine-free DMF or DMSO.[3][6]
- **Labeling Reaction:** While gently stirring, add a 10-20 fold molar excess of the reactive dye solution to the protein solution.[6] The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 4°C.[6][9]
- **Purification:** Separate the labeled protein from the unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.[7][9] The first colored, fluorescent band to elute will be the dye-protein conjugate.[7]

Logical Relationship of Labeling Reaction

The core of the labeling process is the specific chemical reaction between the maleimide moiety of the dye and the thiol group of a cysteine residue.



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Caption: Thiol-Reactive Labeling Chemistry.

Applications in Research and Drug Development

The unique spectral properties and specific reactivity of **ATTO 465 maleimide** make it a valuable tool in various applications, including:

- **Multiplex Immunofluorescence (mIF):** The distinct excitation and emission spectra of ATTO 465 allow for its inclusion in multi-color imaging experiments, expanding the number of targets that can be simultaneously visualized in a single tissue section.^[10]
- **Fluorescence Microscopy:** Labeled proteins can be used to study their localization, trafficking, and dynamics within cells.
- **Flow Cytometry:** ATTO 465 conjugates can be used for the identification and sorting of specific cell populations.
- **High-Throughput Screening (HTS):** The bright and stable fluorescence of ATTO 465 is advantageous for developing robust assays for drug discovery.

Conclusion

ATTO 465 maleimide is a high-performance fluorescent probe that offers researchers and drug development professionals a reliable and versatile tool for the specific labeling of thiol-containing molecules. Its favorable spectroscopic properties, coupled with straightforward and well-documented labeling protocols, make it an excellent choice for a wide range of fluorescence-based applications, ultimately enabling deeper insights into complex biological systems.

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